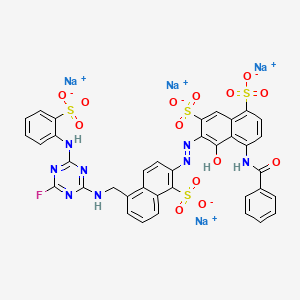

4-(Benzoylamino)-6-((5-(((4-fluoro-6-((2-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-1-sulpho-2-naphthyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid, sodium salt

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

83763-64-8 |

|---|---|

分子式 |

C37H23FN8Na4O14S4 |

分子量 |

1042.8 g/mol |

IUPAC名 |

tetrasodium;4-benzamido-6-[[5-[[[4-fluoro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]methyl]-1-sulfonatonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate |

InChI |

InChI=1S/C37H27FN8O14S4.4Na/c38-35-42-36(44-37(43-35)41-24-11-4-5-12-28(24)62(52,53)54)39-18-20-9-6-10-22-21(20)13-14-26(33(22)64(58,59)60)45-46-31-29(63(55,56)57)17-23-27(61(49,50)51)16-15-25(30(23)32(31)47)40-34(48)19-7-2-1-3-8-19;;;;/h1-17,47H,18H2,(H,40,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H2,39,41,42,43,44);;;;/q;4*+1/p-4 |

InChIキー |

CFNIJWCWEMEKOE-UHFFFAOYSA-J |

正規SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=CC=CC(=C5C=C4)CNC6=NC(=NC(=N6)F)NC7=CC=CC=C7S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

生物活性

The compound 4-(Benzoylamino)-6-((5-(((4-fluoro-6-((2-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-1-sulpho-2-naphthyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid, sodium salt is a complex organic molecule notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features multiple functional groups including:

- Amino groups : Contributing to its reactivity and potential biological interactions.

- Sulfonic acid groups : Enhancing solubility in aqueous environments.

- Azo linkages : Often associated with dye properties and biological activity.

Structural Formula

The structural complexity can be summarized as follows:

Where , , , , and denote the number of respective atoms in the compound.

Anticancer Activity

Research has indicated that compounds with similar structural motifs to the target compound exhibit significant anticancer properties. For instance, studies have demonstrated that triazine derivatives can induce apoptosis in various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

Case Study: Triazine Derivatives

A study evaluated several triazine derivatives for their cytotoxic effects. The results are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazine A | HCT-116 | 5.0 | Apoptosis induction |

| Triazine B | MCF-7 | 3.3 | Cell cycle arrest |

| Triazine C | HeLa | 10.0 | p53-independent |

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of MDM2-p53 interactions : Although some derivatives did not show this inhibition, they still induced cell cycle arrest and apoptosis in a p53-independent manner .

- Induction of oxidative stress : Many azo compounds are known to generate reactive oxygen species (ROS), contributing to their cytotoxic effects .

Antimicrobial Activity

Beyond anticancer properties, triazine derivatives have also shown promise as antimicrobial agents. Their ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways is a focal point of ongoing research .

Synthesis Methods

The synthesis of the target compound typically involves multi-step organic reactions, including:

- Formation of the triazine ring : Utilizing nucleophilic substitution reactions.

- Coupling reactions : To introduce azo linkages and sulfonic acid groups.

- Final purification : Using techniques such as crystallization or chromatography to isolate the desired product.

科学的研究の応用

The compound 4-(Benzoylamino)-6-((5-(((4-fluoro-6-((2-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-1-sulpho-2-naphthyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid, sodium salt is a complex organic molecule with various potential applications in scientific research. This article will explore its applications in different fields, including medicinal chemistry, dye chemistry, and analytical chemistry.

Structure and Composition

The compound has a complex structure featuring multiple functional groups that contribute to its reactivity and potential applications. The presence of sulfonic acid groups enhances its solubility in water, making it suitable for various aqueous applications.

Molecular Formula

The molecular formula of this compound is C₁₉H₁₈F₁N₅O₅S₃Na. Its structural complexity includes:

- Amino groups : Contributing to biological activity.

- Sulfonic acid groups : Enhancing solubility and reactivity.

- Fluorine substituents : Potentially increasing biological activity and stability.

Medicinal Chemistry

The compound's structure suggests potential use as a pharmaceutical agent due to its ability to interact with biological systems. Specific applications include:

- Antibacterial Activity : Compounds with similar structures have shown promising antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis .

- Anticancer Properties : Some derivatives of benzoylamino compounds are being investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Dye Chemistry

The azo group present in the compound indicates potential applications in dye chemistry:

- Textile Dyes : Azo compounds are widely used as dyes in textiles due to their vibrant colors and stability. The specific structure may enhance colorfastness and solubility in dye baths.

- Biological Staining : The compound can be utilized as a biological stain due to its ability to bind selectively to certain cellular components, aiding in microscopy and histology.

Analytical Chemistry

Due to its unique chemical properties, this compound can serve as a reagent or indicator in various analytical methods:

- Spectrophotometry : The compound's absorbance characteristics can be exploited in quantitative analysis of other substances.

- Chromatography : Its solubility profile allows for effective separation techniques in liquid chromatography.

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial properties of similar benzoylamino compounds, researchers found that certain derivatives exhibited significant inhibition against Gram-positive bacteria. This suggests that the compound could be further explored for developing new antibacterial agents .

Case Study 2: Dye Application

A research project focused on synthesizing azo dyes from similar structures demonstrated that modifications to the sulfonic acid group improved the dye's solubility and affinity for cotton fibers, indicating that this compound could be optimized for textile applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。